molecular formula C25H19N3O2S2 B283128 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

货号 B283128
分子量: 457.6 g/mol
InChI 键: DGXHJFFWVVGBOW-XLNRJJMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as ABT-418, is a chemical compound that has been researched extensively due to its potential therapeutic applications. ABT-418 belongs to the class of compounds known as spirocyclic piperidines, which have been shown to have a range of biological activities.

作用机制

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one acts as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. Activation of these receptors has been shown to improve cognitive function and memory in animal models. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects, including improving cognitive function, enhancing memory consolidation, and increasing the release of several neurotransmitters. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.

实验室实验的优点和局限性

One advantage of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, which allows for the investigation of the specific effects of these receptors on cognitive function and memory. However, one limitation of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its relatively short half-life, which may limit its effectiveness in some experiments.

未来方向

There are several potential future directions for research on 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to investigate the specific mechanisms by which 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one improves cognitive function and memory. Finally, there is potential for the development of new compounds based on the structure of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one with improved pharmacokinetic properties and therapeutic efficacy.

合成方法

The synthesis of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-cyanoethylthiol with 2,4-diphenyl-1,3-pentadiene-1-one in the presence of a catalyst, followed by the addition of benzaldehyde. This reaction yields 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a yellow solid with a melting point of 169-170°C.

科学研究应用

3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to enhance cognitive function in animal models and has been investigated in clinical trials as a potential treatment for Alzheimer's disease. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.

属性

分子式

C25H19N3O2S2

分子量

457.6 g/mol

IUPAC 名称

(7Z)-2-acetyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C25H19N3O2S2/c1-18(29)23-26-28(21-15-9-4-10-16-21)25(32-23)27(20-13-7-3-8-14-20)24(30)22(31-25)17-19-11-5-2-6-12-19/h2-17H,1H3/b22-17-

InChI 键

DGXHJFFWVVGBOW-XLNRJJMWSA-N

手性 SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5

规范 SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。